2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide
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Description
2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Applications
Research has identified compounds with structural similarities to "2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide" as potential antiallergic agents. One study focused on 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, demonstrating potent antiallergic activity in rat models. This suggests a novel class of antiallergic agents with significant efficacy against serotonin, histamine, and bradykinin-induced allergic reactions (Georgiev et al., 1987).
Anticancer Activity
The synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have shown promise in anticancer research. These compounds exhibit selective cytotoxic effects against certain leukemia cell lines, indicating potential for therapeutic applications in cancer treatment (Horishny et al., 2021).
Anti-Exudative Properties
Research on pyrolin derivatives, including 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, highlights their potential anti-exudative properties. These compounds were found to exhibit significant anti-exudative effects in animal models, surpassing the reference drug in efficacy. This underscores their potential in developing treatments for conditions characterized by excessive fluid accumulation or swelling (Chalenko et al., 2019).
Anticonvulsant Effects
A study on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives identified compounds with excellent protection against seizures in mice, comparable to phenytoin. This research opens avenues for the development of new anticonvulsant medications, particularly those that could offer advantages over existing treatments (Kohn et al., 1993).
Antimicrobial Activity
Compounds based on the structure have also been explored for their antimicrobial potential. For instance, the synthesis and in vitro biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as fluconazole analogues revealed high activity against Candida spp. strains. This highlights the potential for developing new antifungal agents based on modifications of the core chemical structure (Zambrano-Huerta et al., 2019).
Properties
IUPAC Name |
2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-2-7-15-12(19)9-17-14(20)18(10-5-6-10)13(16-17)11-4-3-8-21-11/h3-4,8,10H,2,5-7,9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXWJWETWDLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)N(C(=N1)C2=CC=CO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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